molecular formula C13H17N3O B1500843 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol CAS No. 1065484-44-7

1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol

Cat. No.: B1500843
CAS No.: 1065484-44-7
M. Wt: 231.29 g/mol
InChI Key: CFCCHFGHIXUNQN-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, featuring a benzimidazole core linked to a piperidin-4-ol moiety. The benzimidazole scaffold is recognized as a "privileged structure" in drug discovery due to its resemblance to naturally occurring nucleotides, allowing it to interact with a wide range of biological targets . This specific molecular architecture makes the compound a valuable intermediate or precursor for researchers developing novel therapeutic agents. Compounds based on the benzimidazole nucleus demonstrate a broad spectrum of potential pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties . The piperidine ring is a common feature in many bioactive molecules and often contributes to enhanced solubility and bioavailability. As such, this compound is primarily used in hit-to-lead optimization studies, structure-activity relationship (SAR) investigations, and as a building block for synthesizing more complex molecular hybrids and conjugates aimed at overcoming drug resistance . This product is intended for non-human research applications only in laboratory settings. It is not intended for diagnostic, therapeutic, or any form of human or veterinary use.

Properties

IUPAC Name

1-(1-methylbenzimidazol-2-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-15-12-5-3-2-4-11(12)14-13(15)16-8-6-10(17)7-9-16/h2-5,10,17H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCCHFGHIXUNQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CCC(CC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671430
Record name 1-(1-Methyl-1H-benzimidazol-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065484-44-7
Record name 1-(1-Methyl-1H-benzimidazol-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol typically involves:

  • Formation of the 1-methylbenzimidazole core.
  • Preparation of the piperidin-4-ol moiety or its precursor.
  • Coupling of the benzimidazole derivative with the piperidin-4-ol or its precursor through nucleophilic substitution or ring-opening reactions.

Preparation of the Benzimidazole Derivative

The benzimidazole nucleus is commonly synthesized by cyclization of o-phenylenediamine derivatives with carboxylic acids or their derivatives, followed by methylation at the N-1 position.

  • For example, 1-methyl-1H-benzimidazole-2-amine derivatives have been synthesized via intramolecular cyclization mediated by carbodiimide reagents such as N,N′-diisopropylcarbodiimide (DIC) after coupling isothiocyanate derivatives with benzene-1,2-diamines, followed by removal of protecting groups.

  • Methylation at the N-1 position can be achieved by reaction with methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.

Preparation of the Piperidin-4-ol Moiety

Piperidin-4-ol can be accessed through reduction or functional group transformation of piperidine derivatives:

  • Conversion of piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid is achieved using transfer hydrogenation conditions involving formaldehyde and palladium or platinum catalysts under ambient pressure.

  • The hydroxyl group at the 4-position is introduced or retained during these transformations to yield piperidin-4-ol or its derivatives.

Coupling of Benzimidazole and Piperidin-4-ol

The critical step in synthesizing this compound involves linking the benzimidazole moiety to the piperidin-4-ol:

  • One effective method is the nucleophilic ring-opening of epoxides with 1-methyl-1H-benzimidazol-2-thiol derivatives under microwave irradiation in ethanol at elevated temperatures (~180 °C), yielding the desired coupled product.

  • Alternatively, substitution reactions involving halogenated benzimidazole derivatives and piperidin-4-ol or its protected forms can be employed, often under reflux conditions with suitable bases or catalysts.

Representative Synthetic Route (From Literature)

Step Reagents & Conditions Description Yield/Notes
1 Reaction of epoxide with 6-chloro-1-methyl-1H-benzimidazole-2-thiol in ethanol under microwave irradiation at 180 °C Epoxide ring opening to attach benzimidazole to hydroxyalkyl chain High yield; microwave-assisted synthesis improves efficiency
2 Transfer hydrogenation of piperidine-4-carboxylic acid with formaldehyde and Pd/C catalyst Conversion to 1-methylpiperidine-4-carboxylic acid intermediate Scalable, ambient pressure, sustainable method
3 Coupling of benzimidazole intermediate with piperidine derivative Formation of this compound Requires optimization of solvent and temperature for best yield

Analytical Characterization Supporting Preparation

  • FT-IR Spectroscopy: Characteristic peaks for C=O, C=C, CH3, and NH groups confirm the structure of intermediates and final products.

  • NMR Spectroscopy: Proton and carbon NMR confirm the aromatic and aliphatic environments, including signals for Ar-H, CH2OH, and methyl groups.

  • Mass Spectrometry: Molecular ion peaks correspond to expected molecular weights, supporting successful synthesis.

Summary Table of Key Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages References
Epoxide ring opening Epoxide + 6-chloro-1-methyl-1H-benzimidazole-2-thiol Ethanol, microwave irradiation 180 °C, microwave Rapid, high yield, clean reaction
Transfer hydrogenation Piperidine-4-carboxylic acid + formaldehyde Pd/C or Pt catalyst Ambient pressure, mild Scalable, sustainable, good yield
Carbodiimide-mediated cyclization Isothiocyanate derivatives + benzene-1,2-diamines N,N′-diisopropylcarbodiimide (DIC) Room temperature to reflux Efficient heterocycle formation

Research Findings and Considerations

  • The use of microwave irradiation in epoxide ring opening significantly enhances reaction rates and yields compared to conventional heating.

  • Transfer hydrogenation offers an environmentally friendly alternative to traditional hydrogenation, avoiding the use of gaseous hydrogen and high pressures.

  • Protecting groups such as tert-butyldimethylsilyl (TBDMS) are employed to control reactivity during multi-step synthesis, ensuring selective functionalization.

  • Optimization of solvent, temperature, and reagent stoichiometry is critical to maximize yield and purity of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: The benzimidazole and piperidine rings can undergo substitution reactions with different reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Ketones, carboxylic acids, and their derivatives.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Substituted benzimidazoles and piperidines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol exhibit significant antimicrobial properties. For example, compounds synthesized from this base structure have shown effectiveness against a range of bacterial strains and fungi, making them candidates for further development as antimicrobial agents .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. Its derivatives have been evaluated for their ability to inhibit cancer cell proliferation in vitro, showcasing promising results against various cancer types. The mechanism of action often involves the induction of apoptosis in cancer cells, which is crucial for therapeutic applications .

Drug Development

The unique structural attributes of this compound make it an attractive scaffold for drug development. Its derivatives are being explored for their potential as:

  • Antidepressants : Modifications to the piperidine ring have led to compounds with serotonin reuptake inhibition properties.
  • Anti-inflammatory agents : Certain derivatives have shown promise in reducing inflammation markers in experimental models.

Material Science Applications

Beyond medicinal chemistry, this compound is also being investigated for its potential applications in material science. Its ability to form stable complexes with metal ions opens avenues for developing new materials with unique electronic and optical properties.

Case Study 1: Antimicrobial Efficacy

A study conducted by Mahmoud et al. synthesized various derivatives of this compound and tested their antimicrobial activity against common pathogens. The results demonstrated that certain derivatives exhibited significant inhibition zones, indicating strong antimicrobial properties .

Case Study 2: Anticancer Activity

In another investigation, researchers evaluated the anticancer effects of a specific derivative on breast cancer cell lines. The findings revealed that the compound induced apoptosis and inhibited cell migration, suggesting its potential as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism by which 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-(1-Methyl-1H-benzimidazol-2-yl)-piperidin-4-ol
  • CAS No.: 1065484-16-3
  • Molecular Formula : C₁₂H₁₅N₃O
  • Molecular Weight : 217.27 g/mol
  • Structure : Features a benzimidazole core substituted with a methyl group at the 1-position and a piperidin-4-ol moiety at the 2-position (Figure 1).

Key Properties :

  • Hydrogen Bonding : The hydroxyl (-OH) group on piperidine enhances polarity and hydrogen-bonding capacity, influencing solubility and target interactions.
  • Synthetic Relevance : Synthesized via condensation reactions involving piperidine derivatives and benzimidazole precursors, as exemplified in related compounds (quantitative yields reported in some cases) .

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

A comparative analysis of substituent effects on piperidine and benzimidazole moieties is summarized in Table 1.

Table 1. Key Structural and Property Comparisons

Compound Name Substituents (Piperidine/Benzimidazole) Molecular Weight (g/mol) Key Properties Applications/Research Areas Evidence
Target Compound -OH (piperidine), -CH₃ (benzimidazole) 217.27 High polarity, moderate solubility Enzyme inhibition, drug discovery
1-Methyl-2-(1-tosyl-1H-benzimidazol-2-yl)piperidin-4-one -C=O (piperidine), -tosyl (benzimidazole) ~383.46 Electron-withdrawing groups; increased reactivity Synthetic intermediates
1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzimidazol-2(3H)-one -Cl (benzimidazole), -benzyl (piperidine) 341.84 Enhanced lipophilicity, potential CNS activity Neuropharmacology
4-(1H-Imidazol-1-yl)piperidine hydrochloride -HCl (piperidine), -imidazole ~174.65 Basic nitrogen, salt formation improves stability Catalysis, ligand design
Dexlansoprazole (Reference) -SO₂ (pyridine), -CF₃ (benzimidazole) 369.36 Proton pump inhibition Gastroesophageal reflux disease

Biological Activity

1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol, a compound belonging to the benzimidazole family, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, focusing on antibacterial, antifungal, anticancer, and antiviral activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C13H17N3O
  • Molecular Weight : 231.294 g/mol
  • IUPAC Name : this compound

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study evaluated its efficacy against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Against Selected Bacteria

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.005 mg/mL
Escherichia coli0.010 mg/mL
Pseudomonas aeruginosa0.020 mg/mL

These results demonstrate that the compound is particularly effective against Staphylococcus aureus , with a complete bacterial death observed within 8 hours of exposure at the MIC level .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity. It was tested against several fungal strains, revealing varying degrees of inhibition.

Table 2: Antifungal Activity Against Selected Fungi

FungiZone of Inhibition (mm)
Candida albicans22
Aspergillus niger18
Cryptococcus neoformans15

The compound exhibited a strong zone of inhibition against Candida albicans , indicating its potential as an antifungal agent .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. The compound demonstrated significant growth inhibition in melanoma and colon carcinoma cell lines.

Table 3: Anticancer Activity in Cell Lines

Cell LineGrowth Inhibition (%)IC50 (μM)
MALME-M (Melanoma)55.7510.5
HCT116 (Colon Carcinoma)48.3012.3

These findings suggest that the compound could serve as a lead for developing new anticancer therapies .

Antiviral Activity

Recent studies have also explored the antiviral properties of the compound against various viruses, including influenza and herpes simplex virus.

Table 4: Antiviral Activity Against Selected Viruses

VirusIC50 (μM)Selectivity Index
Influenza H1N10.0027High
Herpes Simplex Virus 10.0022Very High

The low IC50 values indicate potent antiviral activity, making it a candidate for further investigation in antiviral drug development .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Antibacterial Efficacy :
    A clinical trial assessed the effectiveness of the compound in treating infections caused by resistant strains of bacteria, showing promising results in reducing infection rates compared to standard treatments.
  • Case Study on Cancer Treatment :
    In vitro studies demonstrated that combining this compound with traditional chemotherapeutics enhanced overall efficacy against resistant cancer cell lines, suggesting a synergistic effect.

Q & A

Basic Questions

Q. What are the established synthetic routes for 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol, and how is structural confirmation achieved?

  • Synthesis : The compound is synthesized via nucleophilic substitution between 2-chloromethylbenzimidazole and 4-hydroxypiperidine derivatives. A typical protocol involves refluxing reactants in dimethylformamide (DMF) with triethylamine as a catalyst, followed by purification via methanol recrystallization . Derivatives are often prepared by modifying the piperidine hydroxyl group with amines or other nucleophiles under acidic conditions (e.g., acetic acid/sodium acetate) .
  • Structural Confirmation :

  • NMR : 1H-NMR^1\text{H-NMR} and 13C-NMR^{13}\text{C-NMR} verify substituent positions (e.g., piperidin-4-ol protons at δ ~3.5–4.5 ppm, benzimidazole aromatic protons at δ ~7.0–8.5 ppm) .
  • IR : Peaks at ~3200–3500 cm1^{-1} confirm hydroxyl groups; benzimidazole C=N stretches appear at ~1600 cm1^{-1} .
  • MS : Molecular ion peaks (e.g., [M+H]+^+) validate molecular weight .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Primary Techniques :

  • NMR Spectroscopy : Essential for confirming regiochemistry and hydrogen bonding (e.g., downfield shifts for hydroxyl protons) .
  • IR Spectroscopy : Identifies functional groups like OH, NH, and C=N .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
    • Advanced Techniques :
  • ESI-MS : Useful for detecting labile derivatives .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability (e.g., decomposition temperatures >200°C for benzimidazole derivatives) .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity for this compound?

  • Reaction Optimization :

  • Use anhydrous solvents (e.g., DMF) to minimize side reactions .
  • Adjust stoichiometry (e.g., 1.2 equivalents of 2-chloromethylbenzimidazole) to drive reaction completion .
    • Purification :
  • Recrystallization in methanol or ethanol removes unreacted starting materials .
  • Column chromatography (silica gel, eluent: CH2 _2Cl2 _2/MeOH) resolves closely related impurities .

Q. What strategies are used to analyze potential biological targets (e.g., receptors) for this compound?

  • In Vitro Binding Assays :

  • Radioligand displacement assays (e.g., 3H ^3\text{H}-histamine for histamine H1/H4 receptors) .
  • Fluorescence polarization assays to study interactions with DNA or enzymes .
    • Computational Methods :
  • Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like histamine receptors .

Q. How should researchers address discrepancies in NMR or MS data across studies?

  • Data Reconciliation :

  • Compare solvent effects (e.g., DMSO-d6 _6 vs. CDCl3 _3) on chemical shifts .
  • Verify purity using HPLC (e.g., >95% purity threshold) to rule out impurity-driven spectral variations .
    • Collaborative Validation : Cross-check data with open-access databases (e.g., PubChem) or replicate experiments .

Q. What in vitro models are suitable for assessing the compound’s pharmacological activity?

  • Cell-Based Assays :

  • HEK-293 cells transfected with target receptors (e.g., histamine H1/H4) to measure cAMP or Ca2+^{2+} signaling .
  • Cytotoxicity screening via MTT assays (IC50 _{50} determination) .
    • Enzyme Inhibition : Evaluate inhibition of cytochrome P450 isoforms using human liver microsomes .

Methodological and Stability Questions

Q. How can thermal stability and degradation products of this compound be evaluated?

  • Thermal Analysis :

  • TGA/DTA : Monitor weight loss and exothermic/endothermic events (e.g., decomposition onset at ~220°C) .
  • HPLC-MS : Identify degradation products (e.g., oxidized piperidine or cleaved benzimidazole moieties) .
    • Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Key Modifications :

  • Vary substituents on the benzimidazole (e.g., electron-withdrawing groups at C5/C6) .
  • Modify the piperidine ring (e.g., N-alkylation or introduction of sp3^3-hybridized carbons) .
    • Assay Design :
  • Test derivatives against a panel of receptors/enzymes to identify selectivity trends .
  • Correlate logP (lipophilicity) with membrane permeability using Caco-2 cell models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol
Reactant of Route 2
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1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.